molecular formula C11H14N6O3S3 B2567503 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1171061-11-2

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2567503
CAS No.: 1171061-11-2
M. Wt: 374.45
InChI Key: VOCDEVICVHBEHN-UHFFFAOYSA-N
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Description

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H14N6O3S3 and its molecular weight is 374.45. The purity is usually 95%.
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Scientific Research Applications

Drug Design and Synthesis

Research in this area focuses on the design and synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of novel 1,2,3-thiadiazole derivatives containing oxime ether has shown some fungicidal activity, indicating the potential of thiadiazole compounds in developing new antifungal agents (Dong et al., 2008). Similarly, compounds with a thiadiazole moiety have been synthesized and evaluated for antimicrobial and antifungal activities, suggesting their utility in combating microbial infections (Tamer & Qassir, 2019).

Biological Activities and Anticancer Potential

Several studies have explored the biological activities of thiadiazole derivatives, including their anticancer properties. For example, N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives were synthesized and evaluated for in-vitro cytotoxicity against various cancer cell lines, although they did not exhibit superior activity compared to the reference drug, doxorubicin (Mohammadi-Farani et al., 2014). This suggests ongoing research into improving the efficacy of thiadiazole compounds against cancer.

Molecular Modeling and Pharmacological Evaluation

The structure-activity relationships of thiadiazole and thiadiazole derivatives as selective antagonists or inhibitors for specific receptors or enzymes have been a focus area, providing insights into the molecular basis of their activity and potential therapeutic applications. For instance, derivatives have been evaluated as human adenosine A3 receptor antagonists, with specific substitutions enhancing binding affinity and selectivity (Jung et al., 2004). Additionally, compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, indicating their potential in cancer treatment through targeting metabolic pathways (Shukla et al., 2012).

Properties

IUPAC Name

2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3S3/c1-20-4-2-12-8(19)15-10-16-17-11(23-10)22-6-7(18)14-9-13-3-5-21-9/h3,5H,2,4,6H2,1H3,(H,13,14,18)(H2,12,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCDEVICVHBEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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